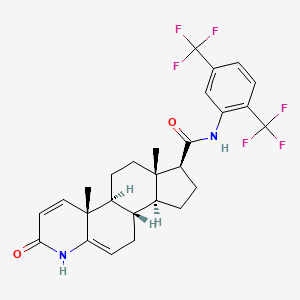

Indoxacarb Impurity 5

Vue d'ensemble

Description

Indoxacarb Impurity 5 is a metabolite of Indoxacarb, an insecticide . It is a white powder with a molecular weight of 439.65 . The compound has been shown to be detoxified by cytochrome P450 enzymes and other detoxification enzymes in the human body .

Physical And Chemical Properties Analysis

Indoxacarb Impurity 5 is a white powder with a molecular weight of 439.65 . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Application in Agriculture: Pest Control in Maize Crops

Specific Scientific Field

Agricultural Science

Summary of the Application

Indoxacarb is used in maize crops to control pests. It’s applied using a nano-microemulsion (NM) and a commercial formulation of indoxacarb and lufenuron .

Methods of Application

Field trials were conducted using nano-microemulsion (NM) and a commercial formulation of indoxacarb and lufenuron. A modified QuEChERS (Quick Easy Cheap Effective Rugged and Safe)-UPLC-MS/MS (ultra-performance liquid chromatography tandem mass spectrometry) method was utilized for sample analysis .

Results or Outcomes

The initial deposits of indoxacarb and lufenuron in plants using nano-microemulsion were 0.98 mg/kg and 8.18 mg/kg at recommended dosage, respectively. The half-life (t1/2) values of using nano-microemulsion were 1.25 days and 2.51 days, which were shorter than indoxacarb (1.87 days) and lufenuron (3.00 days) from the commercial formulation .

Application in Environmental Science: Study of Dissipations and Residues

Specific Scientific Field

Environmental Science

Summary of the Application

Indoxacarb is a broad-spectrum insecticide and is widely used in agriculture. The dissipations and residues of indoxacarb were researched at three different field sites in Beijing, Hunan, and Zhejiang provinces in China .

Methods of Application

Analytical methods for determining the residue of indoxacarb in paddy water, paddy soil, rice straw, rice hull, and brown rice were described. Indoxacarb residues were extracted from samples, cleaned up by solid phase extraction, and determined by high-performance liquid chromatography coupled with tandem mass spectrometry in the selected ion monitoring mode .

Results or Outcomes

The time to dissipate 50% of indoxacarb in paddy water, paddy soil, and rice straw was less than 9 days. The terminal residues obtained from Beijing at preharvest interval of 14 and 21 days were higher than the maximum limit of European Union .

Application in Household Products

Specific Scientific Field

Consumer Science

Summary of the Application

Indoxacarb is the active ingredient in a number of household insecticides, including cockroach and ant baits. It can remain active after digestion .

Methods of Application

Indoxacarb is applied directly to areas where pests are found or may hide, including cracks and crevices. It is also used in bait stations for ants and cockroaches .

Results or Outcomes

Indoxacarb effectively controls pests in households. It is also used in the pet product, Activyl, from Merck Animal Health, marketed to kill fleas on dogs and cats .

Application in Ecotoxicological Studies

Specific Scientific Field

Ecotoxicology

Summary of the Application

Indoxacarb is one of the most extensively used oxadiazine insecticides worldwide, but it may exert detrimental effects on ecosystems, population dynamics, and health .

Methods of Application

The toxic effects of 28-day dietary exposure to commercial grade indoxacarb at two environmentally relevant concentrations, 0.02 µg/mL and tenfold (0.2 µg/mL) on the model species, Theba pisana, were studied using a multiple biomarker approach .

Safety And Hazards

Indoxacarb, the parent compound of Indoxacarb Impurity 5, is known to be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, may cause drowsiness or dizziness, causes damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Propriétés

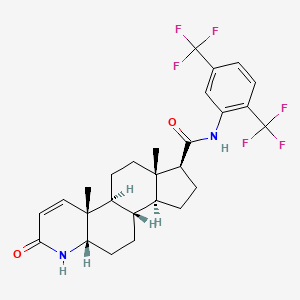

IUPAC Name |

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009311 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoxacarb Impurity 5 | |

CAS RN |

144171-39-1 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

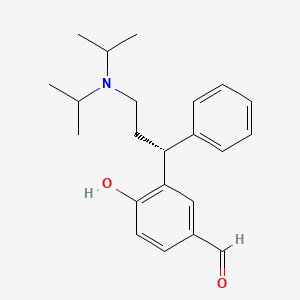

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)